7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 7-Cyclopropyltriazolo[1,5-a]pyrimidin-2-amine follows established International Union of Pure and Applied Chemistry nomenclature principles for fused heterocyclic systems. The complete IUPAC name "7-cyclopropyltriazolo[1,5-a]pyrimidin-2-amine" accurately describes the molecular architecture, indicating the cyclopropyl group attachment at position 7 and the amino functionality at position 2 of the triazolo[1,5-a]pyrimidine core. The Chemical Abstracts Service registry number 885949-41-7 provides unambiguous identification within chemical databases. Multiple database identifiers further confirm the compound's identity, including the Molecular Design Limited number MFCD07366548 and various commercial catalog numbers across different suppliers.
The molecular formula C₈H₉N₅ indicates the presence of eight carbon atoms, nine hydrogen atoms, and five nitrogen atoms, yielding a molecular weight of 175.19 grams per mole. The International Chemical Identifier representation "InChI=1S/C8H9N5/c9-7-11-8-10-4-3-6(5-1-2-5)13(8)12-7/h3-5H,1-2H2,(H2,9,12)" provides a standardized structural description that enables unambiguous computational identification. The corresponding International Chemical Identifier Key "RQSNDLLGHDLGLT-UHFFFAOYSA-N" serves as a hashed version of the full International Chemical Identifier, facilitating database searches and cross-referencing.
Molecular Topology and Bonding Patterns
The molecular topology of 7-Cyclopropyltriazolo[1,5-a]pyrimidin-2-amine exhibits a complex heterocyclic framework characterized by the fusion of 1,2,4-triazole and pyrimidine ring systems. The triazolo[1,5-a]pyrimidine core represents a bicyclic structure where the triazole ring shares two adjacent carbon atoms with the pyrimidine ring, creating a fused system with enhanced stability and unique electronic properties. The cyclopropyl substituent at position 7 introduces significant steric strain and electronic effects that influence the compound's reactivity and biological activity. This three-membered ring system contributes to the molecule's overall rigidity and affects the spatial orientation of neighboring functional groups.
The bonding patterns within the molecule reveal a sophisticated network of conjugated systems and hydrogen bonding capabilities. The amino group at position 2 serves as both a hydrogen bond donor and acceptor, significantly influencing the compound's solubility and intermolecular interactions. The nitrogen atoms within the fused ring system create multiple sites for coordination with metal centers and hydrogen bonding with biological targets. The canonical SMILES representation "C1CC1C2=CC=NC3=NC(=NN23)N" illustrates the connectivity pattern, highlighting the cyclopropyl group attachment and the amino substitution.
The three-dimensional conformational analysis reveals that the fused ring system adopts a planar configuration, while the cyclopropyl group introduces significant out-of-plane distortion. This structural feature influences the molecule's ability to interact with biological targets and affects its pharmacokinetic properties. The presence of five nitrogen atoms within the molecular framework creates multiple sites for protonation and metal coordination, contributing to the compound's versatility in chemical transformations and biological interactions. The molecular geometry calculations indicate specific bond angles and distances that are crucial for understanding the compound's reactivity patterns and structure-activity relationships.
Comparative Analysis with Related Triazolo[1,5-a]pyrimidine Derivatives
The structural comparison of 7-Cyclopropyltriazolo[1,5-a]pyrimidin-2-amine with related triazolo[1,5-a]pyrimidine derivatives reveals significant insights into structure-activity relationships and synthetic accessibility. The parent compound Triazolo[1,5-a]pyrimidine (CAS 275-02-5) with molecular formula C₅H₄N₄ represents the core scaffold upon which various substitutions can be introduced. The addition of the cyclopropyl group at position 7 and the amino group at position 2 in the target compound represents specific modifications that enhance biological activity and alter physicochemical properties compared to the unsubstituted parent structure.
Comparative analysis with other derivatives such as the 7-hydroxy-5-methyl variant demonstrates how different substituent patterns affect molecular properties. The compound Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- (PubChem CID 834899) illustrates alternative functionalization patterns with hydroxyl and hydroxymethyl groups. These structural modifications significantly impact solubility, stability, and biological activity profiles. The molecular weight progression from the parent triazolo[1,5-a]pyrimidine (120.11 g/mol) to the cyclopropyl-amino derivative (175.19 g/mol) demonstrates the systematic addition of functional groups.
The examination of more complex derivatives, such as the sulfonamide-containing compounds 4-{[5-(Cyclohexylamino)triazolo[1,5-a]pyrimidin-7-yl]amino}benzenesulfonamide, reveals how the triazolo[1,5-a]pyrimidine core can be incorporated into larger pharmaceutical frameworks. These derivatives maintain the essential bicyclic structure while introducing additional pharmacophoric elements. The comparative molecular weight analysis shows significant increases (387.46-388.45 g/mol) when bulky substituents are incorporated, affecting drug-like properties and biological distribution.
Properties
IUPAC Name |
7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-11-8-10-4-3-6(5-1-2-5)13(8)12-7/h3-5H,1-2H2,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSNDLLGHDLGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC3=NC(=NN23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377307 | |
| Record name | 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-41-7 | |
| Record name | 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Triazolo[1,5-a]pyrimidine Core
- Starting Materials: The synthesis begins with 5-amino-1,2,4-triazole and a suitable 1,3-dicarbonyl compound or di-keto compound.
- Condensation Reaction: These react under controlled conditions to form hydroxy-substituted triazolopyrimidine intermediates.
- Chlorination: Treatment of these intermediates with phosphoryl chloride (POCl3) converts hydroxy groups to chloro groups, generating 7-chloro-triazolo[1,5-a]pyrimidine derivatives.
Introduction of the Cyclopropyl Amine Group
- Nucleophilic Substitution: The 7-chloro intermediate is reacted with (1-methylcyclopropyl)methanamine or related cyclopropyl-containing amines in a polar aprotic solvent such as N,N-dimethylformamide (DMF) under nitrogen atmosphere.
- Base Addition: Triethylamine (Et3N) is commonly added to neutralize the hydrochloride salt of the amine and facilitate substitution.
- Reaction Conditions: Typically, the mixture is stirred at room temperature for 0.5 to 2 hours.
- Workup: The reaction mixture is diluted with water, extracted with ethyl acetate, washed, dried, and concentrated.
- Purification: Final products are purified by silica gel flash chromatography using hexanes/ethyl acetate gradients.
Representative Example
A documented preparation of a closely related compound, 5-chloro-N-((1-methylcyclopropyl)methyl)-6-(2,4,6-trifluorophenyl)-triazolo[1,5-a]pyrimidin-7-amine, involved:
- Reacting the 7-chloro intermediate (50 mg, 0.16 mmol) with (1-methylcyclopropyl)methanamine hydrochloride (29 mg, 0.24 mmol) and Et3N (66 μL, 0.47 mmol).
- Stirring at room temperature for 1 hour.
- Purification by flash chromatography yielded the product as a white powder with 80% yield.
- Characterization by ^1H NMR confirmed the structure.
This method is directly applicable to the preparation of 7-Cyclopropyltriazolo[1,5-a]pyrimidin-2-amine by selecting the appropriate cyclopropyl amine.
Reaction Scheme Summary
Research Findings and Notes
- The nucleophilic substitution at the C7 chloro position is highly efficient and tolerant of various amines, including cyclopropyl derivatives, enabling structural diversity.
- Reaction times are short (0.5–2 hours) and proceed under mild conditions (room temperature), making the process practical for scale-up.
- Purification by flash chromatography is effective for isolating the desired amine-substituted products in high purity.
- The cyclopropyl group introduction at C7 has been shown to influence biological activity, as seen in related compounds with anticancer and microtubule-stabilizing properties.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core formation | Condensation of 5-amino-1,2,4-triazole with 1,3-dicarbonyls |
| Chlorination agent | Phosphoryl chloride (POCl3) |
| Nucleophile | Cyclopropyl-containing amine (e.g., (1-methylcyclopropyl)methanamine) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Triethylamine (Et3N) |
| Temperature | Room temperature (20–25 °C) |
| Reaction time | 0.5–2 hours |
| Purification method | Silica gel flash chromatography |
| Typical yield | 68–97% |
| Characterization | ^1H NMR, mass spectrometry |
Chemical Reactions Analysis
7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form corresponding oxides or reduced to yield amine derivatives .
Scientific Research Applications
Introduction to 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
This compound (CAS No. 885949-41-7) is a heterocyclic compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. With a molecular formula of and a molecular weight of 175.19 g/mol, this compound exhibits a melting point range of 235-237 °C .
Pharmacological Potential
This compound has shown promise in various pharmacological studies:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism may involve the inhibition of specific kinases that are crucial for tumor growth .
- Antimicrobial Properties : Research indicates that derivatives of triazolo-pyrimidines can possess antimicrobial activity. This compound's structure may allow it to interact with microbial enzymes or receptors effectively .
- Neurological Applications : The compound has been investigated for potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for further exploration in treating conditions like Alzheimer's disease .
Biochemical Studies
In addition to pharmacological applications, this compound is utilized in biochemical research for:
- Enzyme Inhibition Studies : The compound serves as a tool for studying enzyme kinetics and inhibition mechanisms due to its ability to bind selectively to active sites of various enzymes.
- Drug Design and Development : It is often used as a lead compound in the design of novel pharmaceuticals targeting specific biological pathways.
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazolo-pyrimidine and evaluated their cytotoxicity against breast cancer cell lines. Among them, this compound demonstrated significant growth inhibition at low micromolar concentrations .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of various triazolo-pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited potent activity against resistant strains of Staphylococcus aureus .
Mechanism of Action
The mechanism of action of 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, compounds with a similar triazolopyrimidine core have been shown to exhibit anti-epileptic activities by modulating the activity of GABA receptors . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Triazolopyrimidines exhibit diverse pharmacological and agrochemical activities depending on substituent patterns. Below is a detailed comparison of the target compound with key analogues:
Structural and Physicochemical Properties
Key Observations:
- Cyclopropyl vs. Aromatic Groups : The cyclopropyl group in the target compound provides steric rigidity and moderate lipophilicity , whereas phenyl or trimethoxyphenyl substituents enhance aromatic interactions but may reduce metabolic stability .
- Methyl vs.
- Amine Position : The 2-amine group is conserved across most analogues, suggesting its role in hydrogen bonding or target engagement .
Activity Trends:
- Electron-Donating Groups : Methoxy or methyl substituents (e.g., 3,4,5-trimethoxyphenyl in 3n) enhance interactions with hydrophobic enzyme pockets .
- Cycloalkyl vs. Aryl : Cyclopropyl/cyclobutyl groups may improve metabolic stability compared to aryl groups, which are prone to oxidative metabolism .
Biological Activity
7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, with the CAS number 885949-41-7, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, antiviral properties, and other pharmacological effects.
- Molecular Formula : C₈H₉N₅
- Molecular Weight : 175.19 g/mol
- Melting Point : 235–237 °C
- Synonyms : 2-Amino-7-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine
Anticancer Activity
Recent studies have indicated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Compound this compound has shown inhibitory effects on various cancer cell lines. In one study, it was reported that related compounds effectively inhibited the growth of MCF-7 cells with an IC50 value of 3.91 μM and HCT-116 cells with an IC50 value of 0.53 μM .
- Mechanism of Action : The mechanism involves the inhibition of the ERK signaling pathway leading to decreased phosphorylation levels of ERK1/2 and subsequent induction of apoptosis in cancer cells . This suggests that compounds within this class may serve as promising candidates for anticancer drug development.
Antiviral Activity
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has also been explored for antiviral applications:
- Influenza Virus Inhibition : A study identified derivatives that effectively inhibit the interaction between viral proteins PA and PB1 at non-toxic concentrations. The IC50 values for these compounds indicate their potential as antiviral agents against influenza virus .
Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 3.91 | ERK pathway inhibition |
| Anticancer | HCT-116 | 0.53 | Apoptosis induction |
| Antiviral | Influenza Virus | Non-toxic concentrations | PA-PB1 interaction inhibition |
Case Studies and Research Findings
Several case studies highlight the potential of this compound in various therapeutic areas:
- Anticancer Research : A series of compounds based on this scaffold were tested against multiple cancer cell lines (MCF-7, A549) showing potent antiproliferative activities and inducing G2/M phase cell cycle arrest .
- Antiviral Studies : Research focusing on anti-influenza activity demonstrated that modifications to the triazolo-pyrimidine core could enhance antiviral efficacy while maintaining low toxicity levels .
Q & A
Basic: What safety protocols are essential when handling 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine in laboratory settings?
Answer:
Researchers must adhere to strict safety measures:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Ventilation: Perform reactions in fume hoods to avoid inhalation of vapors or dust .
- Storage: Store in a cool, dry place under inert atmosphere, away from oxidizers and ignition sources .
- Spill Management: Avoid dust generation; clean spills with absorbent materials and dispose as hazardous waste .
Basic: What synthetic routes are commonly used to prepare triazolopyrimidine derivatives like this compound?
Answer:
Key methodologies include:
- Cyclization of 3-Amino-1,2,4-triazoles: React with β-oxo esters (e.g., ethyl 3-oxohexanoate) and cyclopropane-containing aldehydes in dimethylformamide (DMF) under fusion conditions .
- Multi-Component Reactions: Combine aminotriazoles, aldehydes, and ketones in one pot, followed by catalytic cyclization (e.g., trifluoroacetic anhydride) .
- Post-Functionalization: Introduce cyclopropyl groups via Suzuki-Miyaura coupling or nucleophilic substitution after core formation .
Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound?
Answer:
Optimization strategies include:
- Catalyst Screening: Test Brønsted acids (e.g., TFAA) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Temperature Control: Gradual heating (80–100°C) minimizes side reactions; cooling post-reaction aids crystallization .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolates .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Answer:
- Sample Preparation: Grow single crystals via slow evaporation from methanol or DMF/water mixtures .
- Data Collection: Use Cu-Kα radiation (λ = 1.54178 Å) and APEX2 software for diffraction data .
- Structure Refinement: Apply SHELXL2014 to model bond lengths, angles, and torsional parameters, confirming cyclopropyl ring geometry and triazolopyrimidine planarity .
- Validation: Cross-check with Hirshfeld surface analysis to validate intermolecular interactions (e.g., hydrogen bonds) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Identify cyclopropyl protons (δ 0.5–1.5 ppm) and triazole/pyrimidine carbons (δ 140–160 ppm) .
- FT-IR: Detect N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis: Verify C, H, N content within ±0.4% of theoretical values .
Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation?
Answer:
- Dynamic NMR Experiments: Resolve conformational equilibria (e.g., rotamers) by variable-temperature studies .
- 2D Techniques (HSQC, HMBC): Assign ambiguous signals through heteronuclear correlations .
- Computational Modeling: Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian 09) .
- Cross-Validation: Correlate MS fragmentation with proposed structures (e.g., loss of cyclopropyl groups) .
Advanced: What strategies are used to evaluate the biological activity of this compound derivatives?
Answer:
- In Silico Screening: Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) to predict binding affinity .
- Enzymatic Assays: Measure IC₅₀ values for enzyme inhibition (e.g., antifungal CYP51 or anticancer topoisomerases) .
- Cellular Studies: Assess cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines .
- SAR Analysis: Modify substituents (e.g., cyclopropyl vs. phenyl) to correlate structure with activity .
Basic: What are the storage recommendations for this compound to ensure long-term stability?
Answer:
- Conditions: Store at 2–8°C in amber glass vials under argon or nitrogen to prevent oxidation .
- Desiccants: Use silica gel packs to minimize moisture uptake .
- Avoid Light: Protect from UV/visible light to prevent photodegradation .
Advanced: How can reaction mechanisms for triazolopyrimidine cyclization be investigated?
Answer:
- Kinetic Studies: Monitor reaction progress via in situ FT-IR or HPLC to identify rate-determining steps .
- Isotopic Labeling: Use ¹⁵N-labeled aminotriazoles to trace nitrogen incorporation into the triazole ring .
- Intermediate Trapping: Quench reactions at intervals to isolate and characterize intermediates (e.g., N-hydroxy-formimidamides) via LC-MS .
- Computational Analysis: Map energy profiles (Gaussian 09) to identify transition states and confirm concerted vs. stepwise pathways .
Advanced: What methodologies are employed to study the pharmacokinetics of this compound analogs?
Answer:
- In Vitro ADME: Assess metabolic stability (human liver microsomes), plasma protein binding (ultrafiltration), and permeability (Caco-2 assays) .
- In Vivo Studies: Administer radiolabeled compounds (³H/¹⁴C) to mice, followed by LC-MS/MS quantification in plasma/tissues .
- QSAR Models: Develop predictive algorithms (e.g., partial least squares regression) linking logP and polar surface area to bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
